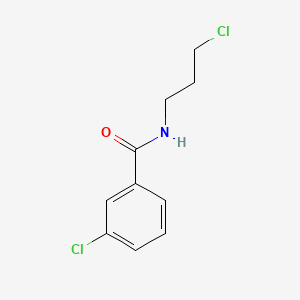![molecular formula C21H17N3OS B7764408 4-phenyl-5-[(4-phenylphenoxy)methyl]-1,2,4-triazole-3-thiol](/img/structure/B7764408.png)
4-phenyl-5-[(4-phenylphenoxy)methyl]-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “4-phenyl-5-[(4-phenylphenoxy)methyl]-1,2,4-triazole-3-thiol” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-[(4-phenylphenoxy)methyl]-1,2,4-triazole-3-thiol involves specific reaction conditions and reagents. The preparation methods typically include:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of this compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the chemical reactions. These may include acids, bases, oxidizing agents, or reducing agents, depending on the nature of the reactions involved.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants and products.
Process Optimization: The reaction conditions are optimized to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
4-phenyl-5-[(4-phenylphenoxy)methyl]-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
科学的研究の応用
4-phenyl-5-[(4-phenylphenoxy)methyl]-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is used in the development of new materials and industrial processes.
作用機序
The mechanism of action of 4-phenyl-5-[(4-phenylphenoxy)methyl]-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
Similar compounds to 4-phenyl-5-[(4-phenylphenoxy)methyl]-1,2,4-triazole-3-thiol include:
CID 2632: A cephalosporin antibiotic with similar structural features.
CID 6540461: Another cephalosporin with comparable pharmacological actions.
CID 5362065: A β-lactam antibiotic with structural similarities.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
特性
IUPAC Name |
4-phenyl-5-[(4-phenylphenoxy)methyl]-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c26-21-23-22-20(24(21)18-9-5-2-6-10-18)15-25-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTCAUNMUYRNKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid](/img/structure/B7764328.png)
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7764331.png)
![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B7764336.png)



![2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro-](/img/structure/B7764348.png)





![[2-(1-Adamantyloxy)ethyl]amine hydrobromide](/img/structure/B7764410.png)
![5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7764424.png)
